molecular formula C17H17NO B5570901 3-CYCLOPENTYLIDENE-1H,2H,4H-CYCLOPENTA[B]QUINOLIN-9-ONE

3-CYCLOPENTYLIDENE-1H,2H,4H-CYCLOPENTA[B]QUINOLIN-9-ONE

Cat. No.: B5570901
M. Wt: 251.32 g/mol
InChI Key: AEJMHTYAQKKYTD-UHFFFAOYSA-N
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Description

3-CYCLOPENTYLIDENE-1H,2H,4H-CYCLOPENTA[B]QUINOLIN-9-ONE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPENTYLIDENE-1H,2H,4H-CYCLOPENTA[B]QUINOLIN-9-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPENTYLIDENE-1H,2H,4H-CYCLOPENTA[B]QUINOLIN-9-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, which may have different properties and applications.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

3-CYCLOPENTYLIDENE-1H,2H,4H-CYCLOPENTA[B]QUINOLIN-9-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 3-CYCLOPENTYLIDENE-1H,2H,4H-CYCLOPENTA[B]QUINOLIN-9-ONE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CYCLOPENTYLIDENE-1H,2H,4H-CYCLOPENTA[B]QUINOLIN-9-ONE is unique due to its specific arrangement of aromatic rings and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

IUPAC Name

3-cyclopentylidene-2,4-dihydro-1H-cyclopenta[b]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-17-13-7-3-4-8-15(13)18-16-12(9-10-14(16)17)11-5-1-2-6-11/h3-4,7-8H,1-2,5-6,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJMHTYAQKKYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C2CCC3=C2NC4=CC=CC=C4C3=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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